(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
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Overview
Description
Eribulin is a synthetic macrocyclic ketone analog of the marine natural product halichondrin B. It is primarily used as an anti-cancer medication, particularly for the treatment of metastatic breast cancer and liposarcoma . Eribulin works by inhibiting the growth phase of microtubules, which are essential components of the cell’s cytoskeleton, thereby preventing cell division and leading to cell death .
Preparation Methods
Eribulin is synthesized through a complex multi-step process that involves the total synthesis of halichondrin B analogs. The synthetic route includes several key steps such as the Nozaki–Hiyama–Kishi reaction, fragment coupling, and catalytic asymmetric reactions . Industrial production methods focus on optimizing these steps to ensure high yield and purity, often involving purification processes to remove impurities to less than 0.15% .
Chemical Reactions Analysis
Eribulin undergoes various chemical reactions, including:
Oxidation: Eribulin can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify eribulin’s functional groups, potentially altering its biological activity.
Substitution: Eribulin can undergo substitution reactions where one functional group is replaced by another, which can be useful in creating analogs with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are typically derivatives of eribulin with modified functional groups .
Scientific Research Applications
Eribulin has a wide range of scientific research applications:
Mechanism of Action
Eribulin exerts its effects by inhibiting the polymerization of tubulin, a protein that forms microtubules. This inhibition prevents the formation of mitotic spindles, which are necessary for cell division. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to apoptotic cell death . Eribulin’s unique mechanism of action distinguishes it from other microtubule-targeting agents, as it specifically inhibits microtubule growth without affecting the shortening phase .
Comparison with Similar Compounds
Eribulin is often compared with other microtubule inhibitors such as:
Paclitaxel: Unlike eribulin, paclitaxel stabilizes microtubules and prevents their depolymerization.
Vinorelbine: Another microtubule inhibitor, but with a different binding site and mechanism of action.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules but has different pharmacokinetic properties.
Eribulin’s uniqueness lies in its ability to inhibit microtubule growth specifically, which leads to distinct cellular effects and potentially fewer side effects compared to other microtubule inhibitors .
Properties
Molecular Formula |
C40H59NO11 |
---|---|
Molecular Weight |
729.9 g/mol |
IUPAC Name |
(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
InChI |
InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40-/m0/s1 |
InChI Key |
UFNVPOGXISZXJD-HSWPFGIYSA-N |
Isomeric SMILES |
CC1CC2CCC3C(=C)CC(O3)CC[C@]45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O |
Origin of Product |
United States |
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